Methyl 4-(3-oxopyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 4-(3-oxopyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid and contains a pyrrolidinone ring, which is a five-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-oxopyrrolidin-1-yl)benzoate typically involves the reaction of 4-aminobenzoic acid with an appropriate pyrrolidinone derivative. One common method is the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the pyrrolidinone ring through a cyclization reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates or pyrrolidinones.
Scientific Research Applications
Methyl 4-(3-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinone ring is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate
- Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
- Methyl 4-(5-oxopyrrolidin-3-yl)benzoate
Uniqueness
Methyl 4-(3-oxopyrrolidin-1-yl)benzoate is unique due to the specific position of the oxopyrrolidinone ring on the benzoate structure. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
90030-20-9 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-(3-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-2-4-10(5-3-9)13-7-6-11(14)8-13/h2-5H,6-8H2,1H3 |
InChI Key |
XEWBUYKWZGDJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(=O)C2 |
Origin of Product |
United States |
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